

synthesis and characterization of 1-(4-Ethoxyphenyl)thiourea

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Compound of Interest

Compound Name: 1-(4-Ethoxyphenyl)thiourea

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An In-Depth Technical Guide to the Synthesis and Characterization of **1-(4-Ethoxyphenyl)thiourea**

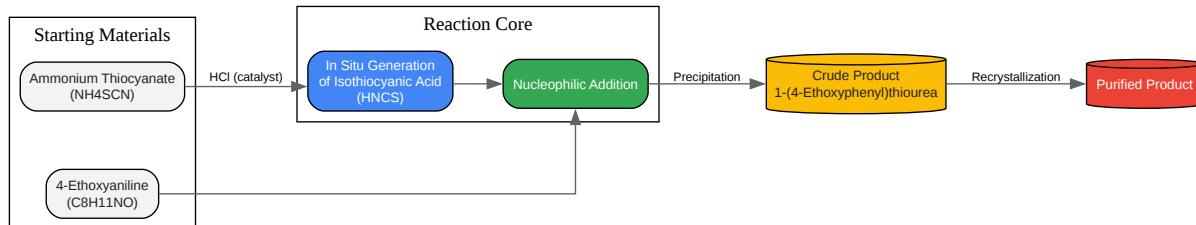
Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **1-(4-Ethoxyphenyl)thiourea**, a compound of interest in medicinal chemistry and materials science. Thiourea derivatives are a significant class of organic compounds, recognized for their wide range of biological activities and utility as versatile intermediates in the synthesis of heterocyclic systems.^{[1][2]} This document outlines a reliable and efficient synthetic protocol, explains the underlying reaction mechanism, and presents a multi-technique approach for structural elucidation and purity confirmation. The methodologies are designed for researchers, chemists, and professionals in drug development, offering both practical experimental details and the theoretical basis for each procedure.

Strategic Overview: Synthesis Pathway and Rationale

The synthesis of N-aryl thioureas is a fundamental transformation in organic chemistry. Among the various established methods, the reaction of an aromatic amine with a source of thiocyanate in an acidic medium is one of the most direct and cost-effective routes.^[3] This pathway avoids the use of hazardous reagents like thiophosgene or the multi-step preparation of isothiocyanates.

Our selected strategy involves the reaction of 4-ethoxyaniline with ammonium thiocyanate, utilizing hydrochloric acid as a catalyst. The acid is crucial as it protonates the thiocyanate anion, generating thiocyanic acid (HSCN) in situ. This species then isomerizes to the highly reactive isothiocyanic acid (HN=C=S), which readily undergoes nucleophilic attack by the primary amine group of 4-ethoxyaniline to form the target thiourea derivative. This method is noted for its operational simplicity, high yield, and the use of readily available starting materials. [3]



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Caption: High-level overview of the synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol details the laboratory-scale synthesis of **1-(4-Ethoxyphenyl)thiourea**.

Reagents and Equipment

- 4-Ethoxyaniline (p-phenetidine), C₈H₁₁NO[4]
- Ammonium thiocyanate, NH₄SCN[5]
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Ethanol

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and vacuum flask
- Standard laboratory glassware

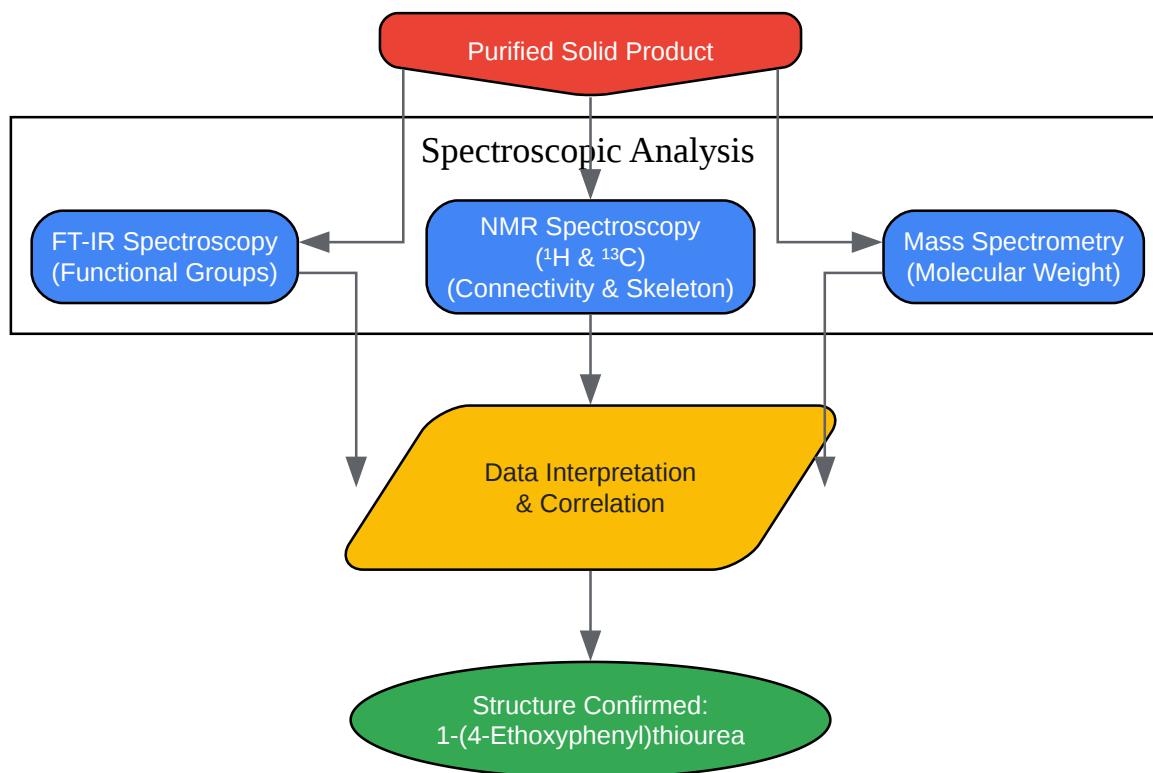
Step-by-Step Synthesis Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxyaniline (e.g., 0.1 mol), ammonium thiocyanate (e.g., 0.12 mol), and 50 mL of deionized water.
- Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 8 mL). The addition is exothermic and should be done cautiously. The acid acts as a catalyst to facilitate the formation of the isothiocyanate intermediate.^[3]
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105°C) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Product Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the crude product.
- Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water to remove unreacted ammonium thiocyanate and other water-soluble impurities.
- Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum or in a desiccator. The expected product is a white or

off-white crystalline solid.[6]

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous identification of the synthesized molecule.



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Caption: Workflow for the structural elucidation of the synthesized compound.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ OS	[6][7]
Molecular Weight	196.27 g/mol	[7]
Appearance	White to off-white crystalline solid	[6]
Melting Point	~173°C	[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups present in the molecule. The presence of N-H, C=S, and C-O-C ether stretches, and the absence of isothiocyanate (~2100 cm⁻¹) peaks, confirm the formation of the desired product.[8]

Protocol: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet for analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3400 - 3100	N-H Stretching	Amine / Amide (Thiourea NH)
3100 - 3000	C-H Stretching	Aromatic C-H
2980 - 2850	C-H Stretching	Aliphatic C-H (Ethoxy group)
~1600, ~1510	C=C Stretching	Aromatic Ring
~1350 - 1200	C=S Stretching	Thiocarbonyl
~1240	C-O-C Stretching	Aryl-Alkyl Ether

Note: The C=S stretch can be weak and may couple with other vibrations.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, for analysis. DMSO-d₆ is often preferred for thioureas as it allows for the clear observation of exchangeable N-H protons.

¹H NMR Spectroscopy:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5	Broad Singlet	1H	Ar-NH-C=S
~7.8	Broad Singlet	2H	C=S(-NH ₂)
~7.3	Doublet	2H	Aromatic H (ortho to NH)
~6.9	Doublet	2H	Aromatic H (ortho to OEt)
~4.0	Quartet	2H	-O-CH ₂ -CH ₃
~1.3	Triplet	3H	-O-CH ₂ -CH ₃

¹³C NMR Spectroscopy:

Chemical Shift (δ , ppm)	Assignment
~182	C=S (Thiocarbonyl)
~155	Aromatic C-O
~131	Aromatic C-N
~125	Aromatic CH
~115	Aromatic CH
~64	-O-CH ₂ -CH ₃
~15	-O-CH ₂ -CH ₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[\[10\]](#) [\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity.

Protocol: The sample is analyzed using an Electrospray Ionization (ESI) source.

The primary expected peak will be the molecular ion peak corresponding to the compound's mass.

- Expected $[M+H]^+$: $m/z \approx 197.08$
- Expected $[M+Na]^+$: $m/z \approx 219.06$

Applications and Significance

1-(4-Ethoxyphenyl)thiourea and its derivatives are valuable scaffolds in drug discovery. The thiourea moiety is a key pharmacophore that can form multiple hydrogen bonds with biological targets such as enzymes and receptors.[\[12\]](#) This class of compounds has been investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[\[1\]](#)[\[13\]](#) Furthermore, they serve as crucial intermediates for synthesizing various sulfur- and nitrogen-containing heterocyclic compounds, which are themselves of significant pharmacological interest.[\[14\]](#)

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